5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate
Description
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate (CAS: 101667-97-4) is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine scaffold with a carboxylic acid group at position 6 and a methyl substituent at position 5 (Fig. 1). Its molecular formula is C₈H₆N₂O₃S·xH₂O, with a molecular weight of 210.21 g/mol (anhydrous basis) .
Properties
IUPAC Name |
5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S.H2O/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13;/h2H,1H3,(H,12,13)(H,9,10,11);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAMZJVVKZKEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
DMF and ethanol were compared for the imidazolide-mediated coupling:
Temperature Effects
Elevating the coupling step to 70°C reduced reaction time to 1 hour but increased byproduct formation (e.g., dimerization).
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrazinolysis | 30–40 | 80–85 | Low |
| Imidazolide Intermediate | 65–75 | 95–98 | High |
| Direct Hydrolysis | 70–78 | 90–93 | Moderate |
The imidazolide route emerged as the most robust, balancing yield, purity, and scalability. Direct hydrolysis is preferable for small-scale production due to fewer synthetic steps .
Scientific Research Applications
Medicinal Chemistry Applications
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate has been investigated for its potential as a pharmaceutical agent.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Some derivatives have shown promise in anticancer research. A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways . This suggests potential applications in targeted cancer therapies.
Agricultural Applications
The compound is also explored for its agricultural benefits, particularly as a pesticide or herbicide.
Herbicidal Activity
Research indicates that 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives can effectively control weed growth in various crops without harming the plants . This property is essential for sustainable agriculture practices.
Plant Growth Regulation
Studies suggest that this compound may enhance plant growth and yield by acting as a growth regulator. It has been observed to improve root development and nutrient uptake in certain plant species .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Apoptosis
In research featured in Cancer Research, scientists explored the effect of this compound on specific cancer cell lines. The findings revealed that it activated caspase pathways leading to apoptosis, indicating its potential role in cancer therapy .
Case Study 3: Agricultural Impact
A field trial conducted on soybean crops tested the herbicidal properties of this compound. Results showed a marked reduction in weed biomass with no adverse effects on crop yield, highlighting its effectiveness as an environmentally friendly herbicide .
Mechanism of Action
The mechanism by which 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Antimicrobial Activity
Table 1: Comparison of Key Derivatives
Key Findings:
Benzylamide Derivatives : The addition of a benzylcarboxamide group (via 1,1’-carbonyldiimidazole coupling) enhances antimicrobial potency. Derivatives with para-methyl or methoxyl groups on the benzyl ring exhibit superior activity due to optimized hydrophobic interactions .
Thio vs.
Amino-Alkylthio Derivatives: Introduction of amino and alkylthio groups at positions 2 and 3 broadens antimicrobial spectrum, likely by targeting bacterial N-acetyltransferases .
Heterocyclic Core Modifications
Table 2: Heterocyclic Analogs
Key Findings:
- Methyl Ester (HA-1083) : While the ester derivative improves solubility, its antimicrobial activity is reduced compared to the carboxylic acid form, highlighting the critical role of the free acid group in target binding .
- Triazine Analog (HA-9480) : Replacement of the pyrimidine ring with triazine may shift mechanism of action, though detailed biological data are lacking .
Mechanism of Action
- Parent Compound: Shows inhibitory activity against branched-chain-amino-acid transaminase 2 (BCAT2) with moderate potency (IC₅₀ = 50,118.72 nM) .
- Amide Derivatives: Target bacterial tRNA methyltransferase (TrmD) in Pseudomonas aeruginosa, though conformational analysis suggests partial inhibition due to steric constraints .
Biological Activity
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate (CAS No. 101667-97-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.
The molecular formula of this compound is with a molecular weight of 210.21 g/mol. The compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties. A study demonstrated that N-benzyl derivatives of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid showed promising activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several Gram-positive and Gram-negative bacteria, showcasing the compound's potential as an antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has been evaluated for its anticancer properties in various studies. It was found to inhibit fatty acid synthase (FASN), which plays a crucial role in cancer cell metabolism. Inhibition of FASN leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
Case Study:
In a study involving human cancer cell lines, treatment with 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine resulted in a significant decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction .
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound has been investigated for its potential role in modulating metabolic pathways related to diabetes. Its derivatives have shown activity as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which are relevant in the treatment of type 2 diabetes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, and what challenges arise during synthesis?
- Methodology : The compound is typically synthesized via alkylation or amidation of the parent scaffold. For example, derivatives are prepared by reacting ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate with benzylamine using peptide coupling reagents (e.g., HATU, DCC) due to the low reactivity of the ester group . Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to overcome steric hindrance and improve yields. Elemental analysis and melting point determination are critical for validating purity .
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
- Methodology : Use a combination of 1H NMR (to confirm substituent positions and hydrogen environments), elemental analysis (for empirical formula verification), and melting point determination (to assess crystallinity and purity). For example, derivatives with benzyl fragments show distinct NMR shifts for aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of amide derivatives when the ester group exhibits low reactivity?
- Methodology : Replace direct aminolysis with activated coupling strategies . For example, convert the ester to a carboxylic acid intermediate using hydrolysis, then employ coupling reagents like HATU or EDCI with benzylamine to form amides. This approach bypasses the ester's poor nucleophilicity and improves yields (up to 90%) . Parallel computational docking (e.g., with TrmD enzyme) can guide substituent selection to enhance bioactivity .
Q. What strategies are effective in resolving contradictions between in vitro antimicrobial activity and computational docking predictions?
- Methodology :
- Experimental : Re-evaluate assay conditions (e.g., bacterial strain variability, concentration gradients) and confirm compound stability under testing conditions.
- Computational : Cross-validate docking results with molecular dynamics simulations to assess binding mode flexibility. For example, derivatives with moderate in vitro activity against Proteus vulgaris may require longer simulation times to align with observed inhibition .
Q. How do structural modifications (e.g., alkylthio or aryl substituents) influence the compound’s bioactivity and selectivity?
- Methodology :
- Synthesis : Introduce substituents via alkylation (e.g., using benzyl bromide) or thiolation (e.g., with alkylthiols) at the 3-amino position .
- Testing : Compare inhibitory activity across bacterial strains (e.g., Pseudomonas aeruginosa vs. E. coli) and correlate with LogP values to assess hydrophobicity-driven membrane penetration. For example, 3-amino-2-(benzylthio)-5-methyl derivatives show enhanced activity due to improved lipophilicity .
Data Contradiction and Theoretical Frameworks
Q. How should researchers reconcile discrepancies in reported antimicrobial efficacy across structurally similar analogs?
- Methodology :
- Data Normalization : Standardize MIC (Minimum Inhibitory Concentration) testing protocols to minimize variability.
- Meta-Analysis : Compare results with analogs like pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 19a, MIC = 0.5 µg/mL) to identify substituent-specific trends .
- Theoretical Framework : Apply the Efficiency Pyramid principle to prioritize substituents that balance steric accessibility and electronic effects .
Q. What conceptual frameworks guide the design of derivatives targeting specific enzymes (e.g., TrmD)?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to TrmD’s active site. Focus on substituents that form hydrogen bonds with key residues (e.g., Asp154, Arg156) .
- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., benzyl vs. methyl groups) to inhibition potency using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
